Xylopic acid

Description

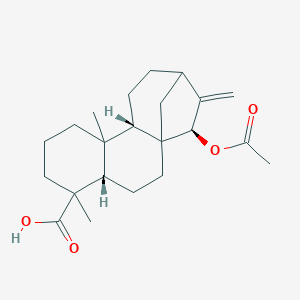

Structure

2D Structure

Properties

IUPAC Name |

15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBQBBLJTDSVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6619-97-2 | |

| Record name | 15-(Acetyloxy)kaur-16-en-18-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006619972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Xylopic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Xylopia aethiopica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Xylopic acid, a significant bioactive diterpenoid derived from the fruits of Xylopia aethiopica. The document details the experimental protocols for its extraction and purification, presents quantitative data in structured tables for comparative analysis, and visualizes key experimental workflows.

Introduction to this compound

This compound, chemically identified as 15β-acetoxy-(-)-kaur-16-en-19-oic acid, is a major diterpene component found in the fruits of Xylopia aethiopica, commonly known as African pepper or Guinea pepper.[1][2][3] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The structural elucidation of this compound has paved the way for further research into its therapeutic potential and the development of novel derivatives.[2][3][6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from the dried fruits of Xylopia aethiopica typically involves solvent extraction followed by crystallization and purification. The choice of solvent and extraction technique can significantly impact the yield and purity of the final product.

Extraction

A common method for the extraction of this compound involves the use of non-polar solvents.[7][8]

Detailed Protocol:

-

Preparation of Plant Material: Dried fruits of Xylopia aethiopica are pulverized to a coarse powder to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered material is soaked in petroleum ether (40-60°C) for a period of 3 days.[7][8] Alternatively, cold maceration with petroleum ether (40/60) for 72 hours can be employed.[9]

-

Concentration: The resulting petroleum ether extract is collected and concentrated using a rotary evaporator at a temperature of 50°C.[7][8]

Crystallization and Purification

-

Initial Crystallization: Ethyl acetate is added to the concentrated extract to facilitate the crystallization of this compound. The mixture is allowed to stand for a couple of days, during which crystals of this compound will form.[7][8]

-

Washing: The formed crystals are washed with petroleum ether (40-60°C) to remove impurities.[7]

-

Recrystallization: The crude this compound is further purified by recrystallization from hot 96% ethanol.[7][8] The hot solution is filtered and allowed to cool, leading to the deposition of purified this compound crystals.

The purity of the isolated this compound is often confirmed using High-Performance Liquid Chromatography (HPLC).[7]

Quantitative Data

The yield and purity of this compound can vary depending on the specific extraction and purification methods used. The following tables summarize the reported quantitative data.

| Parameter | Value | Reference |

| Yield of this compound | 1.41% (w/w) | [7][8] |

| Yield of this compound | 0.13% (w/w) | [6][9] |

| Purity of this compound | 95% | [8] |

Table 1: Reported Yield and Purity of this compound

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Xylopia aethiopica.

Caption: General Workflow for this compound Isolation

Signaling Pathways Modulated by this compound

This compound has been shown to exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Pathway

One of the primary mechanisms of this compound's anti-inflammatory activity is its ability to inhibit the arachidonic acid pathway.[4][5] This pathway is crucial for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Modulation of Pro-Inflammatory Markers

Studies have demonstrated that this compound can inhibit the effects of several pro-inflammatory markers.[10]

Key Modulated Markers:

-

Histamine: A key mediator of immediate hypersensitivity reactions.

-

Serotonin: Involved in various aspects of inflammation and pain.

-

Bradykinin: A potent inflammatory mediator that increases vascular permeability and causes pain.

-

Prostaglandin E2 (PGE2): A principal mediator of inflammation, fever, and pain.

The diagram below illustrates the logical relationship of this compound's inhibitory action on these pro-inflammatory mediators.

Caption: Inhibition of Pro-Inflammatory Mediators

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Xylopia aethiopica. The presented experimental protocols and quantitative data offer valuable insights for researchers and scientists in the field of natural product chemistry and drug development. The elucidation of its inhibitory effects on key inflammatory pathways underscores the therapeutic potential of this compound and provides a strong rationale for its further investigation.

References

- 1. "Extraction and Characterization of this compound from Xylopia aethiopic" by Francis Esuon [dc.etsu.edu]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. africaresearchconnects.com [africaresearchconnects.com]

- 4. ijbcp.com [ijbcp.com]

- 5. researchgate.net [researchgate.net]

- 6. journalcsij.com [journalcsij.com]

- 7. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curative and Prophylactic Effects of this compound on Plasmodium berghei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The acute anti-inflammatory action of this compound isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Xylopic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylopic acid, a naturally occurring kaurane diterpenoid, is a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the structural elucidation of the molecule, its absolute configuration, and the experimental protocols utilized for its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and structural representations are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a major bioactive constituent isolated from the fruits of Xylopia aethiopica, a plant widely used in traditional African medicine.[1] It is classified as a kaurene diterpene, a class of organic compounds characterized by a specific tetracyclic carbon skeleton.[2] The scientific investigation of this compound has revealed a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for further pharmacological research and drug development. A thorough understanding of its chemical structure and stereochemistry is fundamental to elucidating its mechanism of action and for any future synthetic or semi-synthetic efforts.

Chemical Structure and Properties

The systematic IUPAC name for this compound is 15β-acetoxy-(-)-kaur-16-en-19-oic acid .[1] Its molecular structure is characterized by a kaurane skeleton with an acetoxy group at the C-15 position, a carboxylic acid at the C-19 position, and a double bond between C-16 and C-17.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₂O₄ | [2] |

| Molecular Weight | 360.49 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 264-265 °C | [3] |

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The notation "15β" indicates that the acetoxy group at the 15th carbon atom is oriented below the plane of the ring system. The "(-)" in its name signifies that it is levorotatory, meaning it rotates the plane of polarized light to the left.

The definitive determination of the absolute configuration of a chiral molecule like this compound is typically achieved through single-crystal X-ray crystallography, specifically utilizing the anomalous dispersion effect.[4][5] Other chiroptical methods such as Circular Dichroism (CD) spectroscopy and Vibrational Circular Dichroism (VCD) can also be employed, often in conjunction with quantum-mechanical calculations, to establish the absolute stereochemistry.[6] The use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents or chiral solvating agents is another powerful technique to determine the absolute configuration of chiral molecules.[4][5]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural elucidation of this compound.

Isolation of this compound from Xylopia aethiopica

The isolation of this compound is typically performed from the dried fruits of Xylopia aethiopica. The general workflow is depicted in the diagram below.

Detailed Protocol:

-

Preparation of Plant Material: Dried fruits of Xylopia aethiopica are ground into a fine powder.

-

Extraction: The powdered material is subjected to cold maceration with petroleum ether for 72 hours.[3] This process extracts the nonpolar constituents, including this compound.

-

Filtration and Concentration: The petroleum ether extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

-

Crystallization: The concentrated extract is treated with a small amount of ethyl acetate to induce crystallization. The mixture is allowed to stand for several days to facilitate the formation of crude this compound crystals.[7]

-

Purification: The crude crystals are washed with cold petroleum ether to remove residual impurities. Further purification is achieved by recrystallization from ethanol to yield pure, white crystals of this compound.[7]

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic techniques. The logical workflow for determining its structure is outlined below.

References

- 1. ijbcp.com [ijbcp.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. purechemistry.org [purechemistry.org]

- 6. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Xylopic Acid: A Technical Guide for Researchers

Introduction

Xylopic acid, a kaurane diterpene isolated from the fruits of Xylopia aethiopica, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of its anti-inflammatory signaling pathway are presented to support researchers and drug development professionals in their studies of this promising natural compound.

Chemical Structure and Properties

-

IUPAC Name: 15β-acetoxy-(-)-kaur-16-en-19-oic acid

-

Alternate IUPAC Name: 15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0.0]hexadecane-5-carboxylic acid

-

Molecular Formula: C₂₂H₃₂O₄

-

Molecular Weight: 360.49 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.08 | s | 1H | H-15 |

| 4.98 | s | 1H | H-17a |

| 4.86 | s | 1H | H-17b |

| 2.15 | s | 3H | -OCOCH₃ |

| 1.25 | s | 3H | H-20 |

| 1.18 | s | 3H | H-18 |

| 0.80-2.50 | m | Other protons |

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 183.0 | C | C-19 (COOH) |

| 170.5 | C | -OC OCH₃ |

| 155.9 | C | C-16 |

| 103.0 | CH₂ | C-17 |

| 78.5 | CH | C-15 |

| 57.0 | CH | C-9 |

| 55.5 | CH | C-5 |

| 49.0 | C | C-8 |

| 44.0 | C | C-10 |

| 41.5 | CH₂ | C-1 |

| 41.0 | C | C-4 |

| 39.5 | CH₂ | C-7 |

| 38.0 | CH₂ | C-3 |

| 37.5 | CH | C-13 |

| 33.5 | CH₂ | C-12 |

| 29.0 | CH₃ | C-18 |

| 22.0 | CH₂ | C-11 |

| 21.5 | CH₃ | -OCOC H₃ |

| 19.0 | CH₂ | C-2 |

| 18.5 | CH₂ | C-6 |

| 16.0 | CH₃ | C-20 |

Note: Assignments are based on data from related kaurane diterpenes and may require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2400 (broad) | Strong | O-H stretch (Carboxylic acid) |

| 2934, 2873 | Strong | C-H stretch (Aliphatic) |

| 1739 | Strong | C=O stretch (Ester) |

| 1695 | Strong | C=O stretch (Carboxylic acid) |

| 1663 | Medium | C=C stretch (Alkene) |

| 1230 | Strong | C-O stretch (Ester) |

| 888 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 360.23 | ~20 | [M]⁺ |

| 300.22 | 100 | [M - CH₃COOH]⁺ |

| 255.19 | ~40 | [M - CH₃COOH - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound. Researchers should adapt these based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is used.

-

Parameters (ESI-MS Example):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂) Temperature: 300-350 °C.

-

Mass Range: m/z 50-1000.

-

-

Data Acquisition and Analysis: The sample solution is infused into the ion source. The resulting mass spectrum, a plot of relative ion intensity versus m/z, is recorded and analyzed to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the arachidonic acid pathway, a key signaling cascade in inflammation.[1][2][3]

Caption: Anti-inflammatory action of this compound via inhibition of Phospholipase A₂.

This guide provides a foundational set of spectroscopic data and experimental methodologies for this compound. It is intended to be a valuable resource for researchers investigating the chemical and biological properties of this natural product. Further detailed 2D NMR studies and high-resolution mass spectrometry would provide more in-depth structural confirmation and characterization.

References

Unveiling Xylopic Acid: A Technical Guide to its Natural Sources and Content Variability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene, is a phytochemical of significant interest in the scientific community due to its diverse pharmacological activities.[1] Primarily isolated from the fruits of Xylopia aethiopica, this compound has demonstrated potent anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for drug development.[2] This technical guide provides an in-depth overview of the natural sources of this compound, its content variability, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways.

Natural Sources and Variability of this compound

This compound is predominantly found in the dried unripe fruits of Xylopia aethiopica, a plant native to the lowland rainforest and moist fringe forests in the savanna zones of Africa.[1] It is also present in other species of the Xylopia genus. The concentration of this compound in the fruits of Xylopia aethiopica exhibits significant variability based on the geographical origin of the plant material. This variation is likely attributable to differences in environmental conditions, soil composition, and genetic factors.

A comparative study quantifying this compound content in Xylopia aethiopica fruits from four different African countries revealed a notable disparity in concentrations, underscoring the importance of sourcing for consistent yields in research and development.

| Geographical Origin | Average this compound Content (mg/g of dried fruit) |

| Cameroon | 0.7983 |

| Ghana | 0.5969 |

| Nigeria | 0.5469 |

| Benin | 0.5302 |

This data highlights the significant impact of geographical sourcing on the yield of this compound.[3]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a common method for the extraction and isolation of this compound from the dried fruits of Xylopia aethiopica.

Materials:

-

Dried fruits of Xylopia aethiopica

-

Petroleum ether

-

Ethyl acetate

-

Grinder or mill

-

Large glass container with a lid

-

Filter paper and funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Preparation of Plant Material: Grind the dried fruits of Xylopia aethiopica into a coarse powder.

-

Cold Maceration: Soak the powdered fruit material in petroleum ether in a large, sealed glass container for 72 hours at room temperature. The ratio of plant material to solvent may vary, but a common starting point is 1:5 (w/v).

-

Filtration: After the maceration period, filter the mixture through filter paper to separate the petroleum ether extract from the plant residue.

-

Concentration: Concentrate the petroleum ether extract using a rotary evaporator at a temperature of approximately 50-60°C until a semi-solid mass is obtained.

-

Crystallization: Add a minimal amount of ethyl acetate to the concentrated extract to induce crystallization. Allow the mixture to stand, and this compound will precipitate as crystals.

-

Purification: Collect the crystals by filtration and wash them with a small amount of cold petroleum ether to remove impurities. The crystals can be further purified by recrystallization from ethanol.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC-UV method for the quantification of this compound.[4]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable acid for pH adjustment

-

Syringe filters (0.45 µm)

-

Autosampler vials

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), acidified to a specific pH (e.g., pH 3.0 with phosphoric acid). The exact ratio may need optimization depending on the column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of different concentrations.

-

Preparation of Sample Solutions: Accurately weigh a known amount of the dried extract containing this compound and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of specific signaling pathways. Two key areas of interaction that have been identified are the arachidonic acid pathway and the cytochrome P450 enzyme system.

Anti-inflammatory Action via the Arachidonic Acid Pathway

This compound's anti-inflammatory properties are attributed to its ability to inhibit the arachidonic acid cascade.[2][5] This pathway is central to the inflammatory response, leading to the production of potent inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to inhibit the activity of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane.[5] By blocking this initial step, this compound effectively reduces the downstream production of pro-inflammatory eicosanoids.

References

Xylopic Acid: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a naturally occurring kaurene diterpene, is a principal bioactive constituent isolated from the fruits of Xylopia aethiopica.[1][2][3] Also known as 15β-acetyloxy-kaur-16-en-19-oic acid, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, pharmacokinetic studies, and overall drug design. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, its solubility profile, and the experimental methodologies employed for their determination.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a whitish powder or crystals upon isolation.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo(11.2.1.0.0)hexadecane-5-carboxylic acid | [1] |

| Synonym | 15β-acetyloxy-kaur-16-en-19-oic acid | [1] |

| Molecular Formula | C₂₂H₃₂O₄ | [1] |

| Molecular Weight | 360.494 g/mol | [1] |

| Appearance | Whitish powder or crystals | [1] |

| Melting Point | 260-261°C | [1] |

| 264-265°C | [6] | |

| Enthalpy of Fusion | 334410.1 J·mol⁻¹ | [7] |

| Heat Capacity | 334606.1 J·mol⁻¹·K⁻¹ | [7] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption and bioavailability. This compound, being a lipophilic molecule, exhibits limited solubility in aqueous media. Its solubility in various organic solvents has been qualitatively described.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Petroleum Ether | Sparingly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1] |

| Ethanol | Sparingly Soluble | [1] |

| Methanol | Sparingly Soluble | [1] |

| Ethyl Acetate | Sparingly Soluble | [1] |

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, as well as a general protocol for determining its thermodynamic solubility.

Isolation and Purification of this compound

This compound is typically extracted from the dried, pulverized fruits of Xylopia aethiopica. The general workflow involves solvent extraction, crystallization, and subsequent purification.

Figure 1: Workflow for the Isolation and Purification of this compound.

Methodology:

-

Extraction: Pulverized fruit material of Xylopia aethiopica is macerated in petroleum ether (40-60°C) for a period of 72 hours.[3]

-

Concentration: The resulting petroleum ether extract is collected and concentrated under reduced pressure using a rotary evaporator at approximately 50°C.[3][8]

-

Crystallization: Ethyl acetate is added to the concentrated extract to facilitate the crystallization of this compound. The mixture is allowed to stand for several days until crude crystals form.[3]

-

Washing: The crude crystals are washed repeatedly with petroleum ether to remove impurities.[3][8]

-

Purification: The final purification is achieved by recrystallization of the crude product from 96% ethanol to yield pure this compound.[3][8]

Characterization and Purity Analysis

The identity and purity of the isolated this compound are confirmed using various spectroscopic and chromatographic techniques.

-

Structural Elucidation: The chemical structure is determined using ¹H NMR spectroscopy, mass spectrometry, and IR spectroscopy.[6]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound. A typical method involves a C18 column with a mobile phase consisting of methanol and water (e.g., 9:1 v/v), with UV detection at 206 nm.[8][9]

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., phosphate-buffered saline, specific organic solvents). The addition of excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Equilibration: The vials are sealed and agitated in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation and/or filtration through a low-binding, chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC-UV. A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.

Biological Interactions and Signaling Pathways

The biological activity of this compound is closely linked to its interaction with specific signaling pathways, particularly in the context of inflammation.

Inhibition of the Arachidonic Acid Pathway

This compound has been shown to exhibit its anti-inflammatory effects by inhibiting the arachidonic acid pathway.[4][10] This pathway is a major source of pro-inflammatory mediators. Evidence suggests that this compound may exert its effects by inhibiting the enzyme Phospholipase A₂, which is responsible for releasing arachidonic acid from the cell membrane. This action prevents the downstream synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[10]

Figure 2: Inhibition of the Arachidonic Acid Pathway by this compound.

Conclusion

This technical guide has summarized the key physicochemical properties and solubility characteristics of this compound. The data presented, including molecular weight, melting point, and solubility profile, are essential for scientists engaged in its research and development. The detailed experimental protocols for isolation, characterization, and solubility determination provide a practical framework for laboratory work. Furthermore, the elucidation of its interaction with the arachidonic acid signaling pathway offers valuable insight into its mechanism of action. A comprehensive understanding of these fundamental properties is critical for unlocking the full therapeutic potential of this compound in drug development.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

Xylopic Acid: A Comprehensive Review of its Pharmacological Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of the existing scientific literature on the pharmacological effects of this compound, with a focus on its analgesic, anti-inflammatory, antimicrobial, cytotoxic, and central nervous system activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and potential therapeutic applications.

Introduction

This compound (15β-acetyloxy-kaur-16-en-19-oic acid) is a major secondary metabolite found in various Xylopia species.[2] Traditional uses of Xylopia aethiopica fruits in managing conditions like rheumatism, headache, and infections have prompted scientific investigation into its bioactive constituents, with this compound being a key focus.[3][4][5] This guide synthesizes the current understanding of this compound's pharmacological profile, presenting data from in vitro and in vivo studies to highlight its therapeutic potential.

Analgesic and Anti-inflammatory Effects

This compound has demonstrated significant analgesic and anti-inflammatory properties across various preclinical models.[1][3]

Analgesic Activity

Studies have shown that this compound exhibits potent analgesic effects in chemical, thermal, and mechanical pain models.[3][4][5] It effectively inhibits both neurogenic and inflammatory phases of the formalin test, suggesting both central and peripheral mechanisms of action.[3]

Anti-inflammatory Activity

The anti-inflammatory action of this compound is well-documented. It has been shown to reduce inflammation in models such as carrageenan-induced paw edema and pleurisy.[1][2] The proposed mechanisms include the inhibition of the arachidonic acid pathway and the modulation of pro-inflammatory mediators.[1] Specifically, it has been found to inhibit the activity of phospholipase A2 and reduce the levels of histamine, serotonin, bradykinin, and prostaglandin E2.[6]

Quantitative Data on Analgesic and Anti-inflammatory Effects

| Model | Species | Dose Range (mg/kg, p.o.) | Effect | Reference |

| Acetic Acid-Induced Writhing | Murine | 10-100 | Significant inhibition of visceral nociception | [3][5] |

| Formalin Test (Paw Pain) | Murine | 10-100 | Inhibition of both neurogenic and inflammatory phases | [3][4] |

| Tail-Flick Test (Thermal Pain) | Murine | 10-100 | Significant analgesic activity | [3][4][5] |

| Carrageenan-Induced Hyperalgesia | Murine | 10-100 | Inhibition of mechanical and thermal hyperalgesia | [3][4][5] |

| Carrageenan-Induced Pleurisy | Mice | Not specified | Reduction of lung inflammation | [7] |

| LPS-Induced Fever | Sprague-Dawley Rats | 10-100 | Significant reduction in fever | [8] |

Experimental Protocols

Acetic Acid-Induced Writhing Test:

-

Male ICR mice (20-25 g) are randomly divided into groups.

-

Vehicle (control), this compound (10, 30, 100 mg/kg, p.o.), or a standard drug (e.g., diclofenac) is administered.

-

After a pre-treatment period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 30 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition is calculated relative to the vehicle-treated group.

Formalin Test:

-

Mice are pre-treated with vehicle, this compound, or a standard drug.

-

After the pre-treatment period, 20 µl of 5% formalin is injected into the plantar surface of the right hind paw.

-

The time the animal spends licking or biting the injected paw is recorded in two phases: the neurogenic phase (0-5 minutes) and the inflammatory phase (15-30 minutes) post-formalin injection.

-

The total time spent in these behaviors is calculated for each phase.

Signaling Pathway

Caption: Anti-inflammatory mechanism of this compound.

Antimicrobial and Antiparasitic Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Antibacterial and Antifungal Activity

In vitro studies have shown that this compound and its derivatives are effective against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[9] The ester derivatives of this compound, in particular, have shown enhanced antimicrobial activity compared to the parent compound.[9]

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. It has shown curative and prophylactic effects against Plasmodium berghei infection in mice, suggesting its potential as an antimalarial agent.[8] Additionally, derivatives of this compound have demonstrated significant trypanocidal activity against Trypanosoma brucei.[2]

Quantitative Data on Antimicrobial and Antiparasitic Effects

| Organism/Parasite | Assay | Result (MIC/IC50) | Reference |

| Staphylococcus aureus | Broth Dilution | MIC: 100 µg/mL (ester derivative) | [9] |

| Candida albicans | Broth Dilution | MIC: 160 µg/mL (ester derivative) | [9] |

| Plasmodium falciparum | pLDH assay | IC50: >138.7 µM | [2] |

| Plasmodium berghei (in vivo) | Curative | 99.6% chemosuppression (100 mg/kg) | [8] |

| Trypanosoma brucei | In vitro | ED50: 52 µM (α-epimer derivative) | [2] |

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method):

-

A two-fold serial dilution of this compound or its derivatives is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is added to each well.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxic and Anticancer Effects

This compound has been evaluated for its cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity

While some studies indicate that this compound itself has low cytotoxicity against certain cancer cell lines, its derivatives have shown significant antiproliferative activity.[8][10] For instance, a ketone derivative of this compound exhibited potent activity against MFC7 human breast cancer cells and A549 pulmonary adenocarcinoma cells, with IC50 values lower than the standard anticancer agent cisplatin.[10] The fruit extract of Xylopia aethiopica, which contains this compound, has been shown to induce apoptosis in human cervical cancer cells.[11]

Quantitative Data on Cytotoxic Effects

| Cell Line | Compound | IC50 (µM) | Reference |

| MFC7 (Breast Cancer) | Ketone derivative of this compound | 3 ± 1 | [10] |

| A549 (Lung Adenocarcinoma) | Ketone derivative of this compound | 8 ± 1 | [10] |

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assay.

Central Nervous System (CNS) Effects

This compound exhibits CNS depressant activity and has shown potential in managing anxiety and depression.[1][2]

Anxiolytic and Antidepressant-like Effects

This compound has demonstrated anxiolytic-like effects in both mice and zebrafish models of anxiety.[1][2] Furthermore, it has shown antidepressant-like properties in various murine models, including the tail suspension test and forced swim test.[12][13] The antidepressant effect of this compound appears to be mediated through the serotonergic system.[12][13]

Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels and reduce neurodegeneration.[2][6] Additionally, it exhibits antioxidant activity by increasing the levels of catalase, superoxide dismutase, and glutathione, while decreasing lipid peroxidation.[2]

Signaling Pathway

References

- 1. ijbcp.com [ijbcp.com]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, this compound in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Effect of this compound on Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curative and Prophylactic Effects of this compound on Plasmodium berghei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. community.sent2promo.com [community.sent2promo.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of Herb-Drug Interactions between Xylopia aethiopica, Its Principal Constituent this compound, and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence of an antidepressant-like effect of this compound mediated by serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase In Vitro Screening of Xylopic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene predominantly isolated from the fruits of Xylopia aethiopica, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the early-phase in vitro screening of this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant potential. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust preclinical studies. Detailed experimental protocols, structured data presentation, and visual workflows are provided to facilitate a comprehensive understanding of the screening process.

Anticancer Activity

Preliminary in vitro studies suggest that while this compound itself may have limited direct cytotoxicity against some cancer cell lines, its derivatives and extracts from Xylopia aethiopica exhibit promising antiproliferative effects.[3][4] This indicates the potential of this compound as a scaffold for the development of novel anticancer agents.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound derivatives and related compounds against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ketone derivative of this compound | MCF7 (Breast) | Not Specified | 3 ± 1 | [3][5] |

| Ketone derivative of this compound | A549 (Lung) | Not Specified | 8 ± 1 | [3][5] |

| Cisplatin (Control) | MCF7 (Breast) | Not Specified | 19 ± 3 | [3][5] |

| Cisplatin (Control) | A549 (Lung) | Not Specified | 15 ± 4 | [3][5] |

| ent-15-oxokaur-16-en-19-oic acid | HCT116 (Colon) | Not Specified | 12 µg/ml | [6][7] |

| ent-15-oxokaur-16-en-19-oic acid | U937 (Leukemia) | Not Specified | 7.5 µg/ml | [6][7] |

| ent-15-oxokaur-16-en-19-oic acid | KG1a (Leukemia) | Not Specified | > 25 µg/ml | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][8][9]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)[6]

-

Dimethyl sulfoxide (DMSO) or other suitable solvent[9]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: p53

Some studies suggest that the anticancer effects of compounds derived from Xylopia aethiopica may involve the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[4][10]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[11][12][13]

Quantitative Data

| Assay | Cell Line | Treatment | Effect | Concentration | Reference |

| NF-κB Reporter Gene Assay | HEK cells | This compound | Significant inhibition of NF-κB-dependent reporter gene expression | 30 µM | [11] |

| Nrf2 Reporter Gene Assay | CHO cells | This compound | Enhanced activation of Nrf2 | Concentration-dependent | [11] |

| Protein Denaturation Assay | Not Applicable | This compound | Inhibition of albumen denaturation | IC50 of 15.55 µg/mL | [9] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[4][5][11][12][14]

Materials:

-

HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct

-

Complete cell culture medium

-

This compound

-

An NF-κB activator (e.g., TNF-α, PMA)

-

Luciferase Assay System (e.g., from Promega)

-

Lysis buffer

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the transfected cells into a 96-well opaque plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for an appropriate duration (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for a few minutes to ensure complete lysis.

-

Luciferase Assay: Transfer the cell lysate to a new opaque plate. Add the luciferase assay reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated, untreated control.

Signaling Pathways: NF-κB and Nrf2

This compound's anti-inflammatory effects are mediated by the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[15][16][17]

Antimicrobial Activity

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[18][19][20]

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 50 | [20] |

| This compound | Escherichia coli | 100 | [20] |

| This compound | Pseudomonas aeruginosa | 3.125 | [20] |

| This compound | Candida albicans | 50 | [21] |

| This compound derivatives (esters) | Staphylococcus aureus | 100 | [19] |

| This compound derivatives (esters) | Streptococcus pyogenes | 100-320 | [19] |

| This compound derivatives (esters) | Escherichia coli | >320 | [19] |

| This compound derivatives (esters) | Pseudomonas aeruginosa | 100-200 | [19] |

| This compound derivatives (esters) | Candida albicans | 160 | [19] |

Experimental Protocol: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent.[1][2][22][23][24]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity

Extracts of Xylopia aethiopica have shown significant antioxidant properties, suggesting that this compound may contribute to this activity.[25][26][27][28]

Quantitative Data

| Assay | Sample | IC50 | Reference |

| DPPH Radical Scavenging | Aqueous extract of X. aethiopica fruits | 280 µg/mL | [26] |

| DPPH Radical Scavenging | Acetone extract of X. aethiopica fruits | 620 µg/mL | [26] |

| DPPH Radical Scavenging | Methanol extract of X. aethiopica leaves | 128.3 µg/mL | [25] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[27][29]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound

-

Methanol or another suitable solvent

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

-

Reaction Mixture: Add a specific volume of the sample or control solution to a specific volume of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol and DPPH is also measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

General Experimental Workflow

The following diagram illustrates a general workflow for the early-phase in vitro screening of this compound.

References

- 1. Broth microdilution susceptibility testing. [bio-protocol.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. bowdish.ca [bowdish.ca]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Regulation of Nrf2 and NF-κB activities may contribute to the anti-inflammatory mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gsconlinepress.com [gsconlinepress.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 24. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jbms.unilag.ng [jbms.unilag.ng]

- 26. chesci.com [chesci.com]

- 27. ej-chem.org [ej-chem.org]

- 28. researchgate.net [researchgate.net]

- 29. DPPH Radical Scavenging Assay [mdpi.com]

Preliminary Toxicological Profile of Xylopic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the preliminary toxicological data available for this compound, focusing on its acute toxicity, effects on vital organs, and reproductive toxicity. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety profile of this promising natural compound.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. For this compound, the available data suggests a relatively low acute toxicity profile.

Table 1: Acute Toxicity of this compound

| Test System | Route of Administration | LD50 | Observed Effects | Reference |

| Irwin's Test (Mice) | Oral | > 1000 mg/kg | No observable physical toxicity or death. At doses above 300 mg/kg, neuromuscular impairment and sedation were observed. | [1] |

Experimental Protocol: Acute Oral Toxicity (Irwin's Test)

The Irwin's test is a primary observational method to assess the acute toxicity of a substance. While a detailed specific protocol for this compound is not available, a general procedure is as follows:

-

Animal Model: Male and female mice are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Fasting: Animals are fasted overnight (with access to water) before administration of the test substance.

-

Dose Administration: this compound, suspended in a suitable vehicle (e.g., tween 80), is administered orally via gavage at various dose levels.

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include changes in behavior, autonomic profiles (e.g., salivation, urination), neuromuscular function (e.g., gait, grip strength), and central nervous system activity (e.g., sedation, excitability). Mortality is also recorded.

-

LD50 Calculation: The Lethal Dose 50 (LD50), the dose that causes mortality in 50% of the animals, is calculated using appropriate statistical methods.

Reproductive Toxicity

A significant body of evidence points towards the potential reproductive toxicity of this compound, particularly in males. Studies have consistently shown adverse effects on sperm parameters and hormonal balance.

Table 2: Effects of this compound on Male Reproductive Parameters in Rats

| Dose (mg/kg/day) | Duration | Sperm Count (x10^6/mL) | Sperm Motility (%) | Sperm Viability (%) | Sperm Morphology (% Normal) | Serum Testosterone | Reference |

| 10 | 28 days | 93.0 ± 6.1 () | 50.6 ± 8.3 () | - | - | Significantly reduced (P < 0.01) | [1] |

| 30 | 28 days | 64.3 ± 1.7 () | 13.2 ± 4.3 () | - | - | Significantly reduced (P < 0.01) | [1] |

| 100 | 28 days | 55.8 ± 1.82 () | 0.0 ± 0.0 () | - | - | Significantly reduced (P < 0.01) | [1] |

***P < 0.001 compared to control.

Experimental Protocol: Male Reproductive Toxicity Study

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Dose Administration: this compound is administered orally by gavage daily for a specified period (e.g., 28 or 60 days) at different dose levels. A control group receives the vehicle only.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for hormonal assays. The testes and epididymides are excised for sperm analysis and histopathology.

-

Sperm Analysis: Sperm is collected from the cauda epididymis. Sperm count is determined using a hemocytometer. Sperm motility is assessed by microscopic examination of a sperm suspension. Sperm viability is evaluated using a vital stain (e.g., eosin-nigrosin). Sperm morphology is assessed from stained smears.

-

Hormonal Assay: Serum levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured using standard immunoassay kits.

-

Histopathology: Testicular tissue is fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of the seminiferous tubules and interstitial cells.

Hepatotoxicity and Nephrotoxicity

Studies on the effects of this compound on the liver and kidneys have primarily been conducted using extracts of Xylopia aethiopica, with the observed toxicity often attributed to its major constituent, this compound.

Table 3: Effects of Xylopia aethiopica Extract on Liver and Kidney Function Markers in Rats

| Extract/Dose | Duration | ALT | AST | ALP | Creatinine | Urea | Reference |

| X. aethiopica leaf extract (1.2g/kg, 3.0g/kg, 6.0g/kg) | 21 days | No significant change | Significant increase (P<0.05) | Significant increase (P<0.05) | - | - | [2] |

| X. aethiopica fruit extract (250, 500, 1000 mg/kg) | 7 days (in pregnant rats) | No significant change | Significant decrease (250 mg/kg) | Significant increase (1000 mg/kg) | - | - | |

| Hot aqueous mixture of X. aethiopica (15, 20, 25, 30 ml/kg) | 6 weeks | - | - | - | No significant change (general reduction) | No significant change (general reduction) | [3] |

Experimental Protocol: Hepatotoxicity and Nephrotoxicity Assessment

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Dose Administration: The test substance (this compound or plant extract) is administered orally for a specified duration (e.g., 21 or 28 days).

-

Blood Collection and Analysis: At the end of the study, blood is collected for biochemical analysis. Serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured to assess liver function. Kidney function is evaluated by measuring serum levels of creatinine and urea.

-

Histopathology: Liver and kidney tissues are collected, fixed, processed, and stained for microscopic examination to identify any pathological changes.

Genotoxicity and Mutagenicity

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Experimental Protocol: In Vitro Chromosomal Aberration Assay

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

-

Exposure: The cells are exposed to different concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of mitosis.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Analysis: Metaphase spreads are examined microscopically for structural chromosomal aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations.

Cytotoxicity

This compound and its derivatives have demonstrated cytotoxic activity, particularly against various cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Ketone derivative of this compound | MCF7 (human breast cancer) | 3 ± 1 | [4] |

| Ketone derivative of this compound | A549 (pulmonary adenocarcinoma) | 8 ± 1 | [4] |

| ent-15-oxokaur-16-en-19-oic acid | HCT116 (colon cancer) | 12 µg/mL | [5] |

| ent-15-oxokaur-16-en-19-oic acid | U937 (leukemia) | 7.5 µg/mL | [5] |

| This compound | - | IC50 = 1.30 ± 0.01 µM (inhibition of CYP3A4) | [6] |

Conclusion

The preliminary toxicological profile of this compound suggests a compound with low acute toxicity. However, significant concerns are raised regarding its reproductive toxicity in males, with dose-dependent adverse effects on sperm parameters and testosterone levels. While studies on extracts of Xylopia aethiopica suggest potential for hepatotoxicity and nephrotoxicity at higher doses, further investigations with pure this compound are necessary to confirm these effects and elucidate the underlying mechanisms. The compound appears to be non-genotoxic and non-mutagenic. Its cytotoxic activity against cancer cells warrants further investigation for potential therapeutic applications.

For drug development professionals, the reproductive toxicity of this compound is a critical consideration that requires thorough investigation and risk assessment. Future research should focus on detailed sub-acute and chronic toxicity studies of isolated this compound, clarification of its genotoxic potential through standardized assays, and in-depth mechanistic studies to understand the signaling pathways involved in its toxic effects. This will enable a more complete and accurate safety assessment for its potential clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Effect of this compound on Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Trajectory of Xylopic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a naturally occurring kaurane diterpene, has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. First identified in 1968, this compound, chemically known as 15β-acetoxy-(-)-kaur-16-en-19-oic acid, is predominantly isolated from the dried fruits of the West African plant Xylopia aethiopica. Traditionally, various parts of this plant have been used in ethnomedicine for a range of ailments, prompting scientific investigation into its bioactive constituents. This in-depth guide provides a technical overview of the historical context of this compound research, detailing its isolation, characterization, and the elucidation of its diverse pharmacological activities.

Discovery and Isolation: An Experimental Overview

The journey of this compound research began with its initial isolation and structural elucidation. The primary source for this diterpenoid is the fruit of Xylopia aethiopica, where it is a major constituent. Over the years, various extraction and purification protocols have been developed and refined.

General Experimental Protocol for Isolation and Purification

The following protocol represents a synthesis of commonly employed methods for the extraction and purification of this compound.

1.1.1. Materials and Equipment

-

Dried fruits of Xylopia aethiopica

-

Grinder or mill

-

Petroleum ether (or n-hexane)

-

Ethyl acetate

-

Ethanol (96% v/v)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

-

Crystallization dishes

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

1.1.2. Step-by-Step Methodology

-

Preparation of Plant Material: The dried fruits of Xylopia aethiopica are pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Extraction:

-

Soxhlet Extraction: The powdered plant material is packed into a thimble and extracted with petroleum ether or n-hexane using a Soxhlet apparatus for several hours. This method allows for exhaustive extraction.

-

Cold Maceration: Alternatively, the powdered material is soaked in petroleum ether or n-hexane for an extended period (e.g., 72 hours) at room temperature with occasional agitation. This method is less energy-intensive but may result in a lower yield.

-

-

Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Crystallization:

-

The concentrated crude extract is treated with a small volume of ethyl acetate to facilitate the precipitation of this compound crystals.

-

The mixture is allowed to stand for several days to allow for complete crystallization.

-

-

Purification:

-

The crude crystals are collected by filtration and washed with cold petroleum ether to remove residual impurities.

-

Further purification is achieved by recrystallization from hot ethanol (96% v/v). The hot solution is allowed to cool slowly to form pure, off-white crystals of this compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by determining its melting point and by using analytical techniques such as HPLC.

Experimental Workflow for this compound Isolation

Quantitative Bioactivity Data

Since its discovery, this compound has been demonstrated to possess a wide array of pharmacological activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Anti-inflammatory Activity

| Assay | Model | Key Findings | Reference |

| Inhibition of Albumen Denaturation | In vitro | IC50: 15.55 µg/mL | |

| Carrageenan-induced Paw Edema | In vivo (Mice) | Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses. | |

| Histamine-induced Paw Edema | In vivo (Mice) | Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses. | |

| Serotonin-induced Paw Edema | In vivo (Mice) | Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses. | |

| Bradykinin-induced Paw Edema | In vivo (Mice) | Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses. | |

| Prostaglandin E2-induced Paw Edema | In vivo (Mice) | Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses. |

Effects on Cytochrome P450 Enzymes

| Enzyme | Effect | In Vitro/In Vivo | Key Findings | Reference |

| CYP1A2 | Induction | In vivo | 81.60% induction at 100 mg/kg; 77.20% induction at 30 mg/kg. | |

| CYP1A1/1A2 | Induction | In vivo | 106.9% activity at 100 mg/kg; 118% activity at 30 mg/kg. | |

| CYP2C9 | Induction | In vivo | 151.8% induction at 100 mg/kg; 129.9% induction at 30 mg/kg. | |

| CYP3A4 | Inhibition | In vitro | IC50: 1.30 ± 0.01 µM |

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the bioactivities of this compound has unveiled its interaction with several key signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are attributed to its modulation of multiple signaling cascades.

3.1.1. Inhibition of the Arachidonic Acid Pathway

This compound has been shown to inhibit the arachidonic acid pathway, a critical process in the inflammatory response. This inhibition likely contributes to the observed reduction in prostaglandin E2-induced edema.

3.1.2. Modulation of Pro-inflammatory Mediators

The compound effectively mitigates the inflammatory effects of key mediators such as histamine, serotonin, and bradykinin. This suggests a broad anti-inflammatory profile that targets multiple aspects of the inflammatory cascade.

3.1.3. Nrf2 Pathway Activation

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage triggered by inflammation.

Anti-inflammatory Signaling of this compound

Neuroprotective and Antidepressant-like Signaling

This compound has also demonstrated neuroprotective and antidepressant-like effects, which are mediated through distinct signaling pathways.

3.2.1. Modulation of the Serotonergic System

The antidepressant-like effects of this compound are, in part, mediated by its interaction with the serotonergic system. This suggests a potential therapeutic application in mood disorders.

3.2.2. Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

This compound has been found to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. This upregulation is a crucial component of its neuroprotective mechanism.

Neuroprotective Signaling of this compound

Conclusion and Future Directions

The historical and ongoing research into this compound has firmly established it as a promising natural product with a diverse pharmacological profile. From its initial isolation to the elucidation of its complex mechanisms of action, the journey of this compound exemplifies the value of exploring traditional medicine for novel therapeutic leads. Future research should focus on comprehensive preclinical and clinical studies to fully assess its therapeutic potential, optimize its delivery, and explore its utility in the development of new drugs for inflammatory disorders and neurological conditions. The detailed understanding of its interaction with key signaling pathways provides a solid foundation for such future endeavors.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Xylopic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: